molecular formula C11H18N2 B12986690 3-(1-Aminopentyl)aniline

3-(1-Aminopentyl)aniline

Cat. No.: B12986690
M. Wt: 178.27 g/mol
InChI Key: XMRWOYLZOIMFMP-UHFFFAOYSA-N
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Description

3-(1-Aminopentyl)aniline is a substituted aniline derivative featuring a pentylamine side chain at the meta position of the benzene ring. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3-(1-aminopentyl)aniline

InChI

InChI=1S/C11H18N2/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,12-13H2,1H3

InChI Key

XMRWOYLZOIMFMP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=CC=C1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopentyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with a 1-aminopentyl group. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Another method involves the reduction of a nitroarene precursor. In this approach, a nitro-substituted aniline is first synthesized and then reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .

Industrial Production Methods

Industrial production of 3-(1-Aminopentyl)aniline often involves large-scale nitration and reduction processes. The nitration of aniline to form nitroaniline is followed by catalytic hydrogenation to yield the desired amine. This process is typically carried out in continuous flow reactors to ensure efficient production and high yields .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopentyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1-Aminopentyl)aniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Average Mass (g/mol) Substituent Type/Position Key Features
3-(1-Aminopentyl)aniline C₁₁H₁₈N₂* ~178.28* Pentylamine group (meta) Hypothetical; longer alkyl chain increases lipophilicity and boiling point.
3-(1-Aminoethyl)aniline C₈H₁₂N₂ 136.20 Ethylamine group (meta) Shorter chain enhances solubility in polar solvents.
2-(3-Aminopropyl)aniline C₉H₁₄N₂ 150.23 Propylamine group (ortho) Ortho substitution induces steric hindrance, affecting reactivity.
3-(4-Aminobenzyl)aniline C₁₃H₁₄N₂ 198.27 Benzylamine group (meta) Aromatic substituent enhances conjugation and UV absorption.
3-(1H-Benzimidazol-2-yl)aniline C₁₃H₁₁N₃ 209.25 Benzimidazole ring (meta) Heterocyclic group improves binding affinity in drug design.
3-(Phenylethynyl)aniline C₁₄H₁₁N 193.24 Phenylethynyl group (meta) Rigid structure influences crystallinity and electronic properties.

*Estimated values for 3-(1-Aminopentyl)aniline based on alkyl chain trends.

Biological Activity

3-(1-Aminopentyl)aniline, a substituted aniline compound, has garnered attention in various biological and chemical studies due to its potential applications in pharmaceuticals and toxicology. This article reviews the biological activity of this compound, focusing on its mechanism of action, toxicity profiles, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3-(1-Aminopentyl)aniline can be described structurally as an aniline derivative with an amino group attached to a pentyl chain. This structural feature influences its biological interactions significantly. The molecular formula is C9H13NC_9H_{13}N, and its IUPAC name is 3-(1-aminopentyl)aniline.

The biological activity of 3-(1-Aminopentyl)aniline primarily involves its interaction with cellular components such as proteins and membranes. The amino group can form hydrogen bonds, which may disrupt membrane integrity and affect cellular respiration. Studies suggest that the compound may act as a mitochondrial uncoupler, leading to increased reactive oxygen species (ROS) production, which can induce oxidative stress in cells .

Toxicity Profiles

Toxicity assessments of substituted anilines indicate that the presence of specific substituents can significantly alter their toxicological profiles. In vitro assays using submitochondrial particles have shown that 3-(1-Aminopentyl)aniline exhibits varying degrees of toxicity depending on its concentration and the presence of other functional groups. The effective concentration (EC50) values for related compounds range widely, underscoring the importance of structural modifications in determining toxicity .

Table 1: Toxicity Comparison of Substituted Anilines

CompoundEC50 (µM)Mechanism of Action
3-(1-Aminopentyl)anilineTBDMitochondrial uncoupling
2,4-Dichloroaniline150Membrane disruption via hydrogen bonding
Aniline500Inhibition of mitochondrial respiration

Structure-Activity Relationships (SAR)

Research into the SAR of anilines has shown that modifications to the amino group and side chains can lead to significant changes in biological activity. For instance, increasing the hydrophobicity of the side chain enhances membrane permeability but may also increase toxicity due to greater cellular uptake .

Case Study: SAR Analysis

A study conducted on various aniline derivatives revealed that compounds with longer alkyl chains exhibited increased mitochondrial toxicity compared to their shorter counterparts. This was attributed to enhanced interaction with lipid membranes, leading to more pronounced uncoupling effects .

Research Findings

Recent studies have focused on the implications of using 3-(1-Aminopentyl)aniline in drug development. Its ability to modulate enzyme activities and influence cellular signaling pathways makes it a candidate for further exploration in therapeutic contexts. For example, it has been investigated for its potential role in targeting specific receptors involved in cancer cell proliferation.

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